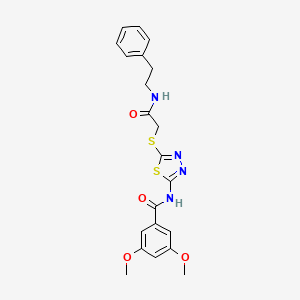
3,5-dimethoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,5-dimethoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H22N4O4S2 and its molecular weight is 458.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,5-Dimethoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS Number: 941898-85-7) is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H23N3O4S, with a molecular weight of 425.5 g/mol. The compound features a benzamide core with methoxy substitutions and a thiazole ring, which are critical for its biological activity.
Biological Activity Overview
The compound has been studied for various biological activities, primarily its anticancer properties. Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against several human cancer cell lines.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of compounds related to this compound. Notable findings include:
-
Cytotoxicity Against Cancer Cell Lines :
- A study demonstrated that thiadiazole derivatives showed significant suppressive activity against various cancer cell lines including lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3), with IC50 values indicating effective inhibition of cell growth .
- Another investigation reported that specific derivatives exhibited IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells, highlighting their potential as anticancer agents .
-
Mechanisms of Action :
- The anticancer activity is attributed to multiple mechanisms such as the inhibition of DNA and RNA synthesis without affecting protein synthesis. This unique action may target key kinases involved in tumorigenesis .
- Molecular docking studies suggest that the compound can bind to specific protein receptors, influencing their activity and leading to therapeutic outcomes.
Research Findings and Case Studies
A summary of key research findings relevant to the biological activity of this compound is presented in the table below:
| Study | Cell Line(s) Tested | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Alam et al. (2011) | A549, SK-MEL-2, SK-OV-3 | 4.27 (SK-MEL-2) | Inhibition of DNA/RNA synthesis |
| Polkam et al. (2015) | HT29, MDA-MB-23 | 68.28% inhibition (HT29) | Selective cytotoxicity towards cancer cells |
| Plech et al. (2015) | MCF-7, MDA-MB-231 | Significant cytotoxicity observed | Targeting tumorigenesis pathways |
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-28-16-10-15(11-17(12-16)29-2)19(27)23-20-24-25-21(31-20)30-13-18(26)22-9-8-14-6-4-3-5-7-14/h3-7,10-12H,8-9,13H2,1-2H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANILMDRJWVEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














